5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrimidine derivative, a class of compounds known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromine and chlorine atoms on the pyrimidine nucleus makes these compounds valuable intermediates in organic synthesis, allowing for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of halogenated pyrimidine derivatives often involves regioselective reactions and cyclization processes. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Additionally, bromine-mediated oxidative cyclization of aldehyde-derived hydrazones is another method to prepare bromo-chloro pyrimidine derivatives, such as 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . These methods demonstrate the versatility of halogenated pyrimidines as synthetic intermediates.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed by X-ray crystallography analysis. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows crystallization in the monoclinic crystal system with typical intramolecular hydrogen bonding observed in the crystalline network . Similarly, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis, highlighting the stability of the C-5-substituted analogues .
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, including nucleophilic substitution, ring rearrangement, and cross-coupling reactions. The presence of halogen atoms makes them reactive towards nucleophiles, as seen in the synthesis of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine . These compounds can also undergo ring rearrangement, such as the Dimroth rearrangement to convert triazolo[4,3-c]pyrimidines to [1,5-c] analogues . Furthermore, they can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, demonstrating their utility as versatile synthetic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure and substituents. Spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV–Vis are used to investigate these properties. For instance, the spectroscopic analysis of 5-bromo-2-hydroxy pyrimidine provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties . The crystal and molecular structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine, determined by X-ray techniques, revealed close molecular packing in layers, which is indicative of its solid-state properties .
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is utilized in the synthesis of various pyrrolopyrimidine derivatives. For example, Hinshaw et al. (1969) demonstrated its use in producing derivatives related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, highlighting its role in the creation of compounds with potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969). Similarly, Wang et al. (2017) reported a Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine, showcasing a green and economical approach to producing such derivatives (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017).
Crystal Structure Analysis
The crystal structures of certain pyrrolo[2,3-d]pyrimidine derivatives, including those with 5-bromo-4-chloro substitutions, have been studied to understand their molecular configurations. Asaftei et al. (2009) synthesized and analyzed the crystal structures of 9-(2-bromoethyl)-substituted 7-deazapurines, providing insights into the positioning of side chains relative to the heterocyclic ring (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).
Antiviral Properties
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their antiviral properties. Bergstrom et al. (1984) explored the antiviral activity of C-5 substituted tubercidin analogues, including 5-bromo derivatives, against various RNA and DNA viruses, demonstrating their potential as biologically active agents (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).
Biochemical Studies
Brdar and Reich (2008) investigated the biochemical properties of 5-bromotubercidin, a synthetic analogue of pyrrolo[2,3-d]pyrimidine ribonucleoside antibiotic tubercidin. Their research revealed its impact on cellular DNA-directed and viral RNA-directed RNA synthesis, offering insights into its biological specificity and selectivity (Brdar & Reich, 2008).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMTRZWMHIZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418939 | |
Record name | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
22276-95-5 | |
Record name | 22276-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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